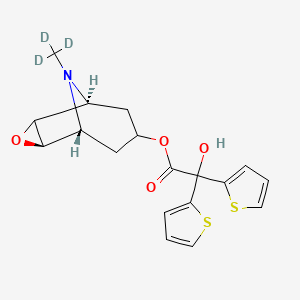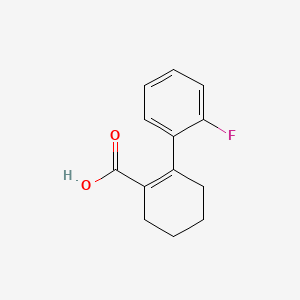
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, facilitating the study of their effects on biological systems.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound, such as TAK-242, selectively inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can reduce the production of proinflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): This compound shares a similar cyclohexene structure and has been studied for its anti-inflammatory properties.
1-Cyclohexene-1-carboxylic acid: Another cyclohexene derivative with a carboxylic acid functional group, used in various chemical reactions.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester:
Uniqueness
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
InChI Key |
BOXAPDGPEKWUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


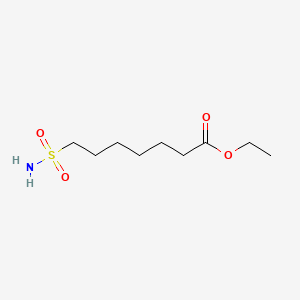
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
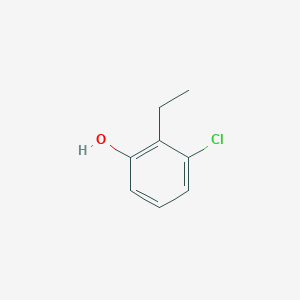
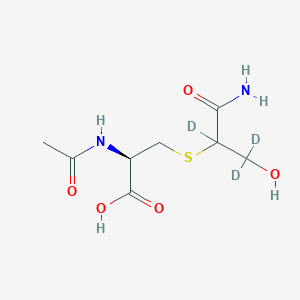


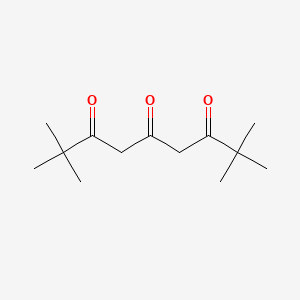
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
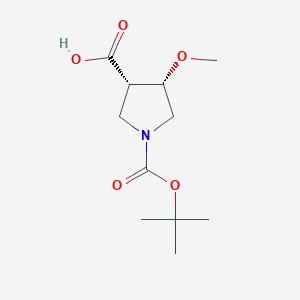
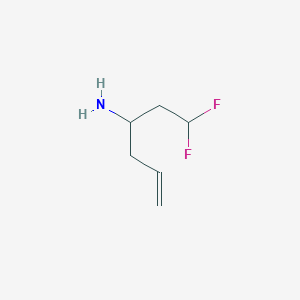
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
